molecular formula C12H16ClNO2 B6614002 2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide CAS No. 40023-20-9

2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide

Cat. No. B6614002
CAS RN: 40023-20-9
M. Wt: 241.71 g/mol
InChI Key: IKZBNROYPLBSNS-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide, also known as 2-chloro-N-isopropylacetanilide or 2-chloro-N-isopropyl-4-methoxyacetanilide, is an organic compound with a molecular formula of C11H14ClNO2. It is a white crystalline solid with a melting point of 95-96°C and a boiling point of 282-283°C. It is soluble in water, ethanol, and methanol. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is not well understood. However, it is believed to involve the formation of a reactive intermediate, which can then react with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide have not been extensively studied. However, it is believed to have some effects on the nervous system, as it has been shown to inhibit the release of neurotransmitters in the brain. Additionally, it has been shown to have some effects on the immune system, as it has been shown to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide in laboratory experiments include its low cost, ease of synthesis, and wide availability. Additionally, it is relatively non-toxic and has low volatility, making it safe to handle in the laboratory. The main limitation of using this compound in laboratory experiments is its reactivity, which can lead to the formation of unwanted byproducts.

Future Directions

For the use of 2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used as a starting material for the development of new synthetic methods and catalysts. Additionally, it could be used as a building block for the synthesis of more complex molecules. Finally, it could be used in the development of new analytical techniques and technologies.

Synthesis Methods

2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is synthesized by reacting aniline with isopropyl acetate in the presence of hydrochloric acid. The reaction proceeds via the formation of an aniline hydrochloride intermediate, which is then reacted with isopropyl acetate to form the desired product. The reaction can be carried out in aqueous or non-aqueous solvents at temperatures ranging from 0-100°C.

Scientific Research Applications

2-Chloro-N-[1-(4-methoxyphenyl)propyl]acetamide is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. It has been used in the synthesis of the antifungal agent terbinafine, the anti-inflammatory agent ibuprofen, the anti-tumor agent tofacitinib, and the anti-HIV agent raltegravir. It has also been used in the synthesis of the insecticides imidacloprid and acetamiprid, the herbicide glyphosate, and the dye methylene blue.

properties

IUPAC Name

2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-11(14-12(15)8-13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZBNROYPLBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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